molecular formula C16H9ClN2O5 B2658368 N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 302815-06-1

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2658368
CAS No.: 302815-06-1
M. Wt: 344.71
InChI Key: BKUCLEQRHPUAHD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-chloroaniline with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-chlorophenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCLEQRHPUAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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